

Understanding the STING signaling cascade

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An In-depth Technical Guide to the STING Signaling Cascade

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting pathogenic or misplaced cytosolic DNA.^{[1][2]} As a central mediator of host defense, the cGAS-STING pathway links the presence of cytosolic DNA—a hallmark of viral infection or cellular damage—to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.^{[2][3][4]} This cascade begins with the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) upon binding to double-stranded DNA (dsDNA).^{[5][6]} cGAMP then binds to and activates the endoplasmic reticulum (ER)-resident protein STING, initiating a signaling cascade with profound implications in infectious diseases, autoimmune disorders, and cancer immunotherapy.^{[1][7][8]}

This guide provides a detailed overview of the STING signaling cascade, including its core mechanisms, regulation, quantitative parameters, and the experimental protocols used for its investigation.

The Core Signaling Cascade

The activation of the STING pathway is a multi-step process involving enzymatic activity, significant protein conformational changes, and spatial translocation of signaling components across cellular organelles.

Cytosolic DNA Sensing and cGAMP Synthesis by cGAS

The pathway is initiated when cGAS, the primary cytosolic DNA sensor, recognizes dsDNA.[2] This binding event is largely sequence-independent but can be influenced by DNA length, with efficient activation occurring with dsDNA of 36 base pairs or longer.[9] Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that opens its catalytic pocket.[2] This allows cGAS to utilize ATP and GTP as substrates to synthesize the endogenous second messenger, 2'3'-cGAMP.[2][5][6]

STING Activation and Conformational Change

In its resting state, STING exists as a homodimer on the ER membrane.[4][10] The binding of cGAMP to the V-shaped ligand-binding domain of the STING dimer induces a significant conformational change.[11][12] This change involves a 180° rotation of the ligand-binding domain relative to the transmembrane domain and the closing of a "lid" over the cGAMP-binding pocket.[4][12][13] This structural rearrangement is the critical activation step, promoting the oligomerization of STING dimers, which is essential for downstream signaling.[11][12][13]

STING Trafficking and Signalosome Assembly

Activated STING oligomers translocate from the ER, moving through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[1][10][14][15][16] This trafficking is a crucial regulatory step and is required for the assembly of the downstream signaling complex.[10][17] Within the Golgi and trans-Golgi network (TGN), the STING oligomers serve as a scaffold to recruit TANK-binding kinase 1 (TBK1).[10][16][18]

Downstream Signaling: TBK1, IRF3, and NF-κB Activation

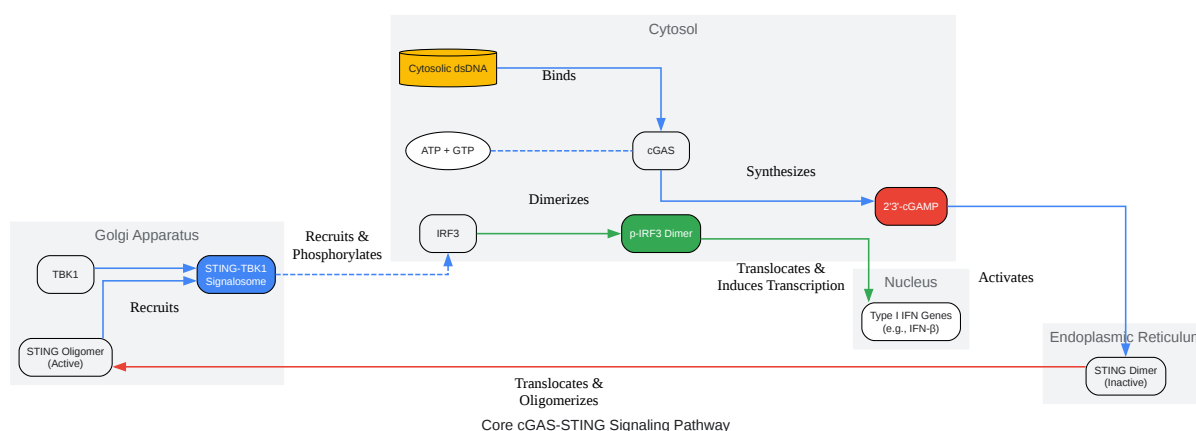
The recruitment of TBK1 to the STING scaffold leads to its activation through trans-autophosphorylation.[13] Activated TBK1 then phosphorylates multiple substrates:

- STING: TBK1 phosphorylates the C-terminal tail (CTT) of STING, specifically at Serine 366 (in humans).[5][11] This phosphorylation creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[11][19]

- IRF3: Once recruited to the STING-TBK1 complex, IRF3 is phosphorylated by TBK1.[20][21][22] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it drives the transcription of type I IFN genes (e.g., IFN- β).[20][21]

In addition to the IRF3 axis, STING activation can also lead to the activation of the NF- κ B pathway, resulting in the production of various pro-inflammatory cytokines.[18][23][24] The recruitment of TBK1 to STING is critical for activating both IRF3 and NF- κ B.[23]

Below is a diagram illustrating the core STING signaling pathway.



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